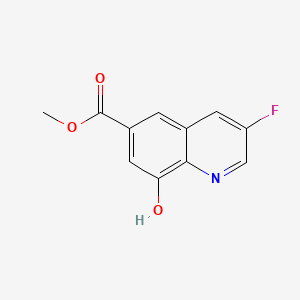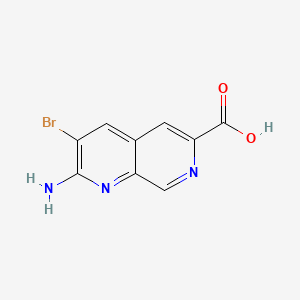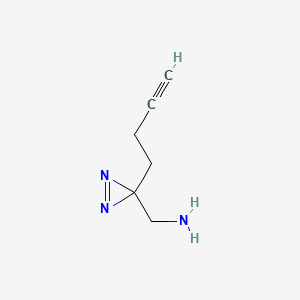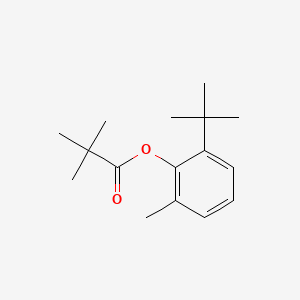
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is an organic compound known for its antioxidant properties. This compound is often used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to prevent oxidation and extend the shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate typically involves the esterification of (2-Tert-butyl-6-methylphenol) with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction control and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its phenol precursor.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces various carboxylic acids and ketones.
Reduction: Yields (2-Tert-butyl-6-methylphenol).
Substitution: Results in the formation of substituted esters or amides.
Scientific Research Applications
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Utilized in the production of cosmetics and food products to enhance shelf life and stability.
Mechanism of Action
The antioxidant properties of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate are primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .
Comparison with Similar Compounds
2-tert-Butyl-6-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but different functional groups.
2-tert-Butyl-6-methylphenol, methyl ether: A derivative with altered solubility and reactivity.
Uniqueness: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its phenol and ether counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
54644-45-0 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(2-tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-11-9-8-10-12(15(2,3)4)13(11)18-14(17)16(5,6)7/h8-10H,1-7H3 |
InChI Key |
RFKJXEOIJVMKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


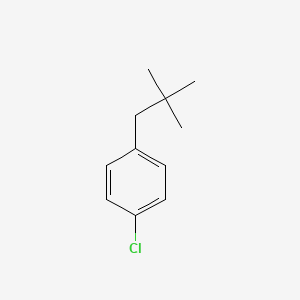

![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
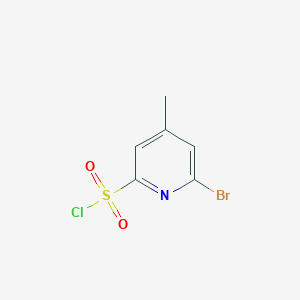
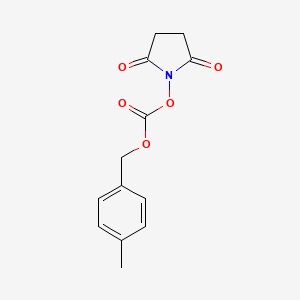
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)

![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
